molecular formula C7H8ClN3 B15248361 2-Amino-6-chlorobenzimidamide

2-Amino-6-chlorobenzimidamide

Cat. No.: B15248361
M. Wt: 169.61 g/mol
InChI Key: NLRWUJVXLSCTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-chlorobenzimidamide is an organic compound with the molecular formula C7H8ClN3 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chlorobenzimidamide can be achieved through several methods. One common approach involves the reaction of 2-Amino-6-chlorobenzonitrile with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzimidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzimidamides can be formed.

    Oxidation Products: Oxidation can lead to the formation of nitro or hydroxyl derivatives.

    Reduction Products: Reduction typically yields amine derivatives.

Scientific Research Applications

2-Amino-6-chlorobenzimidamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-chlorobenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chlorobenzimidazole: Similar in structure but differs in the functional group attached to the benzimidazole ring.

    2-Amino-4,6-dichloropyrimidine: Contains an additional chlorine atom and a pyrimidine ring instead of a benzimidazole ring.

Uniqueness

2-Amino-6-chlorobenzimidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H8ClN3

Molecular Weight

169.61 g/mol

IUPAC Name

2-amino-6-chlorobenzenecarboximidamide

InChI

InChI=1S/C7H8ClN3/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,9H2,(H3,10,11)

InChI Key

NLRWUJVXLSCTLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.